molecular formula C9H18N4 B1483902 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine CAS No. 2098088-12-9

1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine

Cat. No. B1483902
CAS RN: 2098088-12-9
M. Wt: 182.27 g/mol
InChI Key: WFUWRZIDVZBYFW-UHFFFAOYSA-N
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Description

“1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains an aminoethyl group (-NH2-CH2-CH2-) and a tert-butyl group (C(CH3)3), both of which are attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with an aminoethyl group and a tert-butyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis route .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and amino groups, this compound could potentially undergo a variety of chemical reactions. These could include reactions of the amino groups, such as acylation or alkylation, as well as reactions involving the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups on the pyrazole ring. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Nanotechnology

The compound’s ability to form stable structures with metals could be utilized in creating nanoscale materials. These materials could have applications in electronics, sensing, or as drug delivery systems.

Each application area leverages the unique chemical structure of “1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine” to explore innovative solutions across various fields of science and technology. The tert-butyl group, in particular, is known for its unique reactivity pattern, which is highlighted by summarizing characteristic applications . This includes its use in chemical transformations, relevance in nature, and implications in biosynthetic and biodegradation pathways, potentially extending to biocatalytic processes .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

Like all chemical compounds, handling “1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry, with many such compounds showing promising biological activity. Future research could explore the potential uses of this compound in various fields .

properties

IUPAC Name

2-(2-aminoethyl)-5-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWRZIDVZBYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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